2-(3-iodophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-iodophenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C8H11ClIN and a molecular weight of 283.54 g/mol. This compound is significant in various fields, including medicinal chemistry and organic synthesis. It is often used as a starting material for the synthesis of novel antidepressant drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)ethan-1-amine hydrochloride typically involves the iodination of phenylethylamine. One common method is the electrophilic aromatic substitution reaction, where phenylethylamine is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodo derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-iodophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming phenylethylamine.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-iodobenzaldehyde or 3-iodobenzoic acid.
Reduction: Formation of phenylethylamine.
Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.
Scientific Research Applications
2-(3-iodophenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role in the development of antidepressant drugs and other therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. In the context of antidepressant drug development, it is believed to modulate neurotransmitter levels in the brain by inhibiting the reuptake of serotonin and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound without the iodo substitution.
2-(4-Iodophenyl)ethanamine;hydrochloride: A similar compound with the iodo group at the para position.
2-(3-Bromophenyl)ethanamine;hydrochloride: A brominated analog.
Uniqueness
2-(3-iodophenyl)ethan-1-amine hydrochloride is unique due to the presence of the iodo group at the meta position, which influences its reactivity and biological activity. The iodo group is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the iodo substitution can enhance the compound’s ability to interact with specific biological targets, making it a valuable intermediate in drug development.
Properties
IUPAC Name |
2-(3-iodophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRMMLLAAODRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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